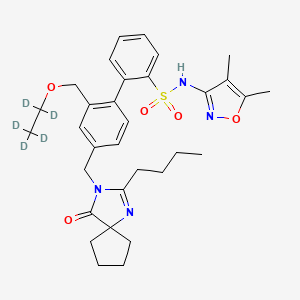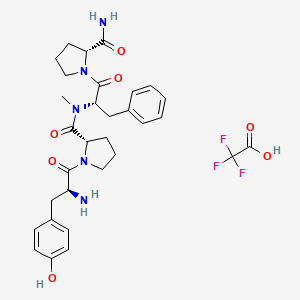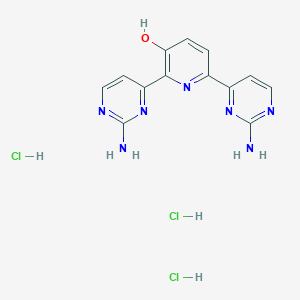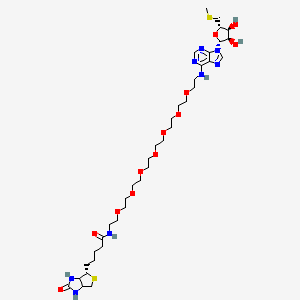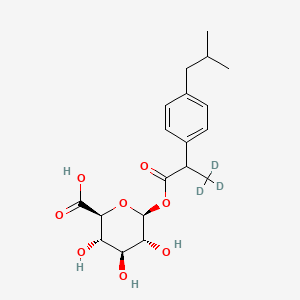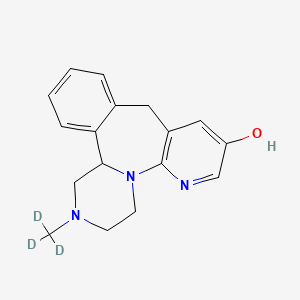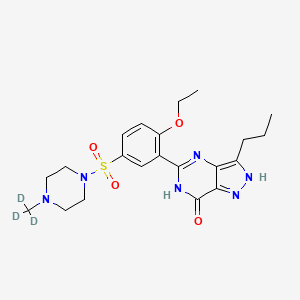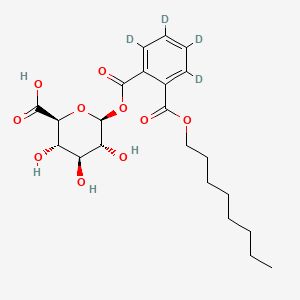
MtTMPK-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtTMPK-IN-5 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This compound has demonstrated significant enzyme inhibitory activity with an IC50 value of 34 μM and notable activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μM . This compound is primarily used in tuberculosis research due to its effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Méthodes De Préparation
The synthetic routes and reaction conditions for MtTMPK-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
MtTMPK-IN-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
MtTMPK-IN-5 has a wide range of scientific research applications, including:
Mécanisme D'action
MtTMPK-IN-5 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of thymidine monophosphate, which is a precursor for DNA synthesis. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, thereby inhibiting the growth and replication of Mycobacterium tuberculosis . The molecular targets and pathways involved include the thymidylate kinase enzyme and the associated biosynthetic pathways for DNA synthesis .
Comparaison Avec Des Composés Similaires
MtTMPK-IN-5 is unique in its potent inhibitory activity against Mycobacterium tuberculosis thymidylate kinase. Similar compounds include other thymidylate kinase inhibitors that target the same enzyme but may differ in their potency, specificity, and overall effectiveness. Some of these similar compounds include:
- MtTMPK-IN-1
- MtTMPK-IN-2
- MtTMPK-IN-3
- MtTMPK-IN-4
These compounds share a similar mechanism of action but may vary in their chemical structure and inhibitory activity .
Propriétés
Formule moléculaire |
C21H23N5O2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
5-methyl-1-[1-[(6-pyridin-2-ylpyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28) |
Clé InChI |
NFHHSDMJOLMBEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




